D-Homoalanine hcl
Description
Significance of D-Amino Acids in Non-Canonical Biomolecules and Peptide Science
While L-amino acids are the fundamental building blocks of proteins in virtually all life forms, their chiral counterparts, D-amino acids, play significant and diverse roles, particularly in the realm of non-canonical biomolecules and peptide science. frontiersin.orgcreative-peptides.com Unlike the ribosome-dependent synthesis of L-amino acid-based proteins, D-amino acids are often incorporated into peptides through non-ribosomal pathways or post-translational modifications. nih.govrosettacommons.org This incorporation confers unique properties to the resulting molecules.
One of the most well-documented roles of D-amino acids is in the structure of bacterial cell walls. frontiersin.orgnih.gov Specifically, D-alanine and D-glutamic acid are key components of peptidoglycan, the polymer that provides structural integrity to the bacterial cell wall. frontiersin.orgembopress.org The presence of these D-amino acids provides resistance to degradation by proteases that are typically specific for L-amino acids. nih.govnih.gov This inherent resistance to enzymatic breakdown is a critical feature that is exploited in peptide science. nih.govjpt.com
In the field of peptide-based drug design, the strategic inclusion of D-amino acids can significantly enhance the therapeutic potential of synthetic peptides. jpt.com By replacing L-amino acids with their D-enantiomers, researchers can create peptides with increased stability and longer half-lives in biological systems. lifetein.com This is because the peptide bonds involving D-amino acids are not readily recognized and cleaved by endogenous proteases. nih.govlifetein.com This increased stability can lead to improved pharmacokinetic profiles and enhanced bioavailability. jpt.com Furthermore, the incorporation of D-amino acids can influence the secondary structure of peptides, leading to the stabilization of specific conformations like β-turns, which can be crucial for biological activity. nih.gov
Beyond enhancing stability, D-amino acids are also found in a variety of naturally occurring bioactive peptides with diverse functions, including antibiotics (e.g., gramicidin (B1672133) S, bacitracin), toxins, and neuropeptides. lifetein.comtandfonline.comrsc.org The study of these "non-canonical" peptides provides valuable insights into the expanded chemical space and functional diversity that D-amino acids can offer. The exploration of D-amino acids and their derivatives, such as D-Homoalanine hydrochloride, is therefore a vibrant area of research at the intersection of chemistry and biology, with significant implications for the development of novel therapeutics and biomaterials. creative-peptides.comnih.gov
Overview of D-Homoalanine Hydrochloride's Research Trajectory and Importance
D-Homoalanine, also known by its systematic name (2R)-2-aminobutanoic acid, is a non-canonical D-amino acid. scbt.com As a homologue of D-alanine, it features an ethyl side chain instead of a methyl group. Its hydrochloride salt, D-Homoalanine hydrochloride, is the form commonly used in research settings due to its stability and solubility. scbt.com
The research importance of D-Homoalanine hydrochloride lies primarily in its utility as a building block in peptide synthesis. frontiersin.org The incorporation of this and other non-canonical amino acids allows for the exploration of structure-activity relationships in peptides. By introducing a slightly larger and still hydrophobic side chain compared to D-alanine, researchers can probe the steric and conformational requirements of peptide-receptor interactions.
While specific, high-profile research trajectories for D-Homoalanine hydrochloride itself are not as extensively documented as for more common D-amino acids like D-alanine or D-serine, its value is intrinsically linked to the broader field of peptide mimetics and drug discovery. The synthesis of peptides containing D-Homoalanine is part of a larger effort to create novel peptide-based therapeutics with enhanced properties. For instance, L-homoalanine is a known building block for the synthesis of drugs like the antiepileptic levetiracetam. frontiersin.org The D-enantiomer, D-Homoalanine, is explored for creating peptides with increased resistance to proteolysis, a key strategy in drug design.
The production of optically pure D-homoalanine can be achieved through biocatalytic methods, for example, using omega-transaminases on the byproduct 2-oxobutyrate, which can be generated from racemic threonine. google.com This highlights the growing interest in efficient and stereoselective methods for producing non-canonical amino acids for research and pharmaceutical development. The availability of compounds like D-Homoalanine hydrochloride is crucial for scientists working on the synthesis of novel peptides aimed at addressing a wide range of biological targets. frontiersin.org
Chemical and Physical Properties of D-Homoalanine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 67607-42-5 | scbt.com |
| Alternate Name | (2R)-2-aminobutanoic acid hydrochloride | scbt.com |
| Molecular Formula | C4H9NO2•HCl | scbt.com |
| Molecular Weight | 139.58 g/mol | scbt.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for D Homoalanine Hydrochloride and Its Analogs
Enantioselective Synthesis Approaches
The generation of single-enantiomer compounds like D-Homoalanine from achiral or racemic precursors is a cornerstone of modern organic chemistry. Enantioselective synthesis aims to produce a target molecule with a desired handedness, bypassing the need for classical resolution of racemic mixtures. This is achieved through chiral pool synthesis, which leverages naturally occurring chiral molecules, and asymmetric catalysis, which employs chiral catalysts to direct the stereochemical outcome of a reaction.
Chiral Pool Strategies for D-Homoalanine Hydrochloride Production
Chiral pool synthesis is a synthetic strategy that utilizes readily available, enantiomerically pure natural products as starting materials. studysmarter.co.uk This approach leverages the inherent chirality of molecules such as amino acids, carbohydrates, and terpenes to construct complex chiral targets. studysmarter.co.uk For the synthesis of D-amino acids like D-Homoalanine, a common strategy involves starting with an abundant L-amino acid or another natural chiral molecule and performing a series of reactions that invert the stereochemistry at the alpha-carbon. bccollegeasansol.ac.in
For instance, a synthetic route might begin with a readily available, inexpensive L-amino acid. Through functional group interconversions, the stereocenter can be inverted. A well-documented example of this principle is the synthesis of D-alanine from L-lactic acid, which proceeds via conversion to a p-toluenesulfonate, a good leaving group, facilitating a substitution reaction that inverts the stereocenter. bccollegeasansol.ac.in A similar conceptual pathway can be envisioned for D-Homoalanine starting from a suitable chiral precursor like L-threonine or L-glutamic acid. The final step in producing the hydrochloride salt is a standard acid-base reaction with hydrochloric acid. D-amino acids, such as D-alanine, also serve as valuable chiral pool reagents themselves for the synthesis of other complex natural products. mdpi.com
The primary advantage of this method is the transfer of chirality from an inexpensive starting material to a high-value product, often with well-established and reliable reaction sequences.
Asymmetric Catalysis in the Synthesis of D-Homoalanine Stereoisomers
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field has provided powerful tools for synthesizing D-amino acids. A key method is the asymmetric amination of a prochiral α-keto acid precursor.
For D-Homoalanine, the corresponding precursor is 2-oxobutyrate. The stereoselective transfer of an amino group to this ketone can be catalyzed by engineered enzymes, particularly D-amino acid transaminases (DAATs), also known as D-aminotransferases. researchgate.netmdpi.com Research has demonstrated the successful synthesis of D-Homoalanine using this approach with high stereoselectivity. For example, a D-amino acid aminotransferase from Bacillus sp. was used to convert 2-oxobutyrate into D-Homoalanine with a 90% enantiomeric excess (ee). researchgate.net In another study, (R)-selective ω-transaminases from Aspergillus terreus and Aspergillus fumigatus were employed to produce D-Homoalanine from 2-oxobutyrate, achieving an impressive enantiomeric excess of over 99%. nih.gov
More recently, a D-amino acid transaminase from Haliscomenobacter hydrossis has been identified as a highly effective biocatalyst for this transformation, yielding D-Homoalanine with an enantiomeric excess greater than 99% and a conversion yield of 95-99%. mdpi.com These catalytic methods are attractive due to their high efficiency and selectivity, operating under mild reaction conditions.
| Catalyst/Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| D-amino acid aminotransferase (Bacillus sp.) | 2-Oxobutyrate | D-Homoalanine | 90% | 69% y, 87.5% conv. | researchgate.net |
| (R)-selective ω-transaminase (Aspergillus sp.) | 2-Oxobutyrate | D-Homoalanine | >99% | 40-99% conv. | nih.gov |
| D-amino acid transaminase (H. hydrossis) | 2-Oxobutyrate | D-Homoalanine | >99% | 95-99% yield | mdpi.com |
Table 1: Asymmetric Catalysis for D-Homoalanine Synthesis
Enzymatic and Biocatalytic Routes
Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers significant advantages in terms of specificity, mild reaction conditions, and reduced environmental impact. For the synthesis of D-amino acids and their derivatives, D-stereospecific enzymes are particularly valuable.
Exploiting D-Stereospecific Enzymes for D-Homoalanine Analog Generation
The synthesis of D-Homoalanine and its analogs has been successfully achieved using a variety of D-stereospecific enzymes. D-amino acid dehydrogenases (D-AADH) and D-amino acid transaminases (DAAT) are two of the most prominent enzyme classes used for this purpose. nih.govnih.gov
DAATs catalyze the reversible transfer of an amino group from a donor molecule (like D-alanine or D-glutamate) to an α-keto acid acceptor. mdpi.com A bienzymatic system using L-methionine γ-lyase and a DAAT from Bacillus sp. has been developed to convert the inexpensive natural amino acid L-methionine into D-Homoalanine. nih.gov The first enzyme converts L-methionine to the intermediate 2-oxobutyrate, which is then aminated by the DAAT to produce D-Homoalanine with 90% ee and an 87.5% conversion. researchgate.netnih.gov
Engineered D-amino acid dehydrogenases represent another powerful route. These enzymes catalyze the reductive amination of α-keto acids using ammonia. nih.gov Through protein engineering techniques like rational design and directed evolution, scientists have created broad substrate range D-AADHs capable of producing a variety of D-amino acids, including aliphatic ones like D-Homoalanine, with high enantiomeric purity (typically >95% ee). nih.gov
| Enzyme System | Starting Material(s) | Key Intermediate | Product | Enantiomeric Excess (ee) | Reference |
| L-methionine γ-lyase & DAAT (Bacillus sp.) | L-Methionine, D-Alanine | 2-Oxobutyrate | D-Homoalanine | 90% | researchgate.net, nih.gov |
| D-amino acid transaminase (H. hydrossis) | 2-Oxobutyrate, D-Glutamate | - | D-Homoalanine | >99% | mdpi.com |
| Engineered D-amino acid dehydrogenase | 2-Oxobutyrate, Ammonia | - | D-Homoalanine | >95% | nih.gov |
Table 2: D-Stereospecific Enzymes in D-Homoalanine Synthesis
Chemoenzymatic Methods for D-Amino Acid Containing Peptide Synthesis
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of biocatalysts to create complex molecules like peptides containing unnatural D-amino acids. nih.govmdpi.com The incorporation of D-amino acids can enhance the proteolytic stability and modify the biological activity of peptides.
One approach utilizes the adenylation (A)-domains from nonribosomal peptide synthetases (NRPSs). These enzymes activate specific amino acids, and researchers have developed a chemoenzymatic system where an A-domain activates a D-amino acid, which can then react with a nucleophile (like an L-amino acid) to form a D-amino acid-containing dipeptide. nih.gov This method has been demonstrated for the synthesis of various D-amino acid-containing dipeptides. nih.gov
Another strategy employs D-stereospecific proteases as catalysts. rsc.org While most proteases are L-specific, some can be used or engineered to catalyze the formation of peptide bonds with D-amino acids. This allows for the synthesis of polypeptides incorporating D-amino acids under mild, aqueous conditions. rsc.org For example, D-aminopeptidase from Ochrobactrum anthropi has been shown to efficiently synthesize peptides from D-amino acid amides. asm.org These enzymatic ligations offer a cleaner alternative to purely chemical methods, which often require extensive use of protecting groups and harsh reaction conditions. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) Integration
Solid-phase peptide synthesis (SPPS) is the workhorse method for the chemical synthesis of peptides. masterorganicchemistry.com The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.org This simplifies the purification process, as excess reagents and byproducts are simply washed away after each step. beilstein-journals.org
The integration of unnatural amino acids like D-Homoalanine into a peptide sequence via SPPS follows the standard synthesis cycle. The most common chemistry used is the Fmoc/tBu strategy. masterorganicchemistry.comcsic.es In this process, the N-terminus of the growing peptide is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.org
To incorporate D-Homoalanine, a derivative such as Fmoc-D-Homoalanine-OH is used. The synthesis cycle proceeds as follows:
Deprotection: The Fmoc group on the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free N-terminal amine. csic.es
Activation & Coupling: The carboxylic acid of the incoming Fmoc-D-Homoalanine-OH is activated using a coupling reagent (e.g., HBTU, HATU) to form a highly reactive species. peptide.com This is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond. peptide.com
Washing: The resin is thoroughly washed to remove all excess reagents and soluble byproducts. csic.es
This cycle is repeated for each amino acid in the desired sequence. The incorporation of a D-amino acid is chemically identical to that of a standard L-amino acid. However, the presence of D-amino acids can sometimes influence the secondary structure of the growing peptide, potentially affecting aggregation and the efficiency of subsequent coupling steps. peptide.com A successful example of this integration is the synthesis of analogs of the lantibiotic nisin, where D-alanine was incorporated into the peptide structure using SPPS to study its conformational effects. tudublin.ie The same principles apply directly to the integration of D-Homoalanine.
After the full sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.com
Incorporation of D-Homoalanine Hydrochloride into Designed Peptide Sequences
The integration of D-Homoalanine hydrochloride into a growing peptide chain follows the general principles of peptide synthesis, most commonly solid-phase peptide synthesis (SPPS). wikipedia.org The process involves the sequential addition of amino acids to a peptide chain anchored to a solid resin support. iris-biotech.de For the incorporation of D-Homoalanine HCl, the amino acid must first have its α-amino group protected, typically with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, to prevent self-polymerization. wikipedia.org
The standard SPPS cycle for incorporating Fmoc-D-Homoalanine-OH (derived from the hydrochloride salt) involves several key steps:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), to expose a free amine. wikipedia.org
Activation and Coupling: The carboxylic acid of the incoming Fmoc-D-Homoalanine-OH is activated to make it highly reactive towards the newly exposed amine on the peptide chain. iris-biotech.de This activation is achieved using a coupling reagent. Since this compound is a salt, one equivalent of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride and the acid formed during activation, facilitating the reaction. bachem.com The activated D-Homoalanine then couples with the resin-bound peptide to form a new peptide bond. uniurb.it
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the final peptide.
This cycle is repeated for each subsequent amino acid in the desired sequence. The use of D-amino acids like D-Homoalanine does not fundamentally alter this workflow but requires careful optimization of the coupling step to address specific challenges associated with their structure. wikipedia.orgnih.gov
Optimization of Coupling Chemistries for D-Amino Acid Residues
The primary challenges in coupling D-amino acid residues, including D-Homoalanine, are achieving high coupling efficiency and, most critically, preventing racemization. wikipedia.orgbachem.com Racemization is the conversion of the D-amino acid to its L-enantiomer at the α-carbon, which can be exacerbated by the basic conditions and activated intermediates present during coupling. bachem.comresearchgate.net This loss of chiral integrity can lead to diastereomeric impurities that are difficult to separate and can negatively impact the biological activity of the final peptide. researchgate.net
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily tautomerize in the presence of a base, leading to a loss of stereochemistry. bachem.com Several strategies are employed to optimize the coupling chemistry and suppress this side reaction.
Selection of Coupling Reagents and Additives:
The choice of coupling reagent is crucial for successful peptide synthesis, especially when incorporating residues prone to racemization or steric hindrance. bachem.com Modern peptide synthesis relies on a variety of reagent classes, each with distinct advantages.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical activators. bachem.com However, their use alone can lead to significant racemization. wikipedia.org To circumvent this, they are almost always used with racemization-suppressing additives. wikipedia.orgpeptide.com
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive, lower-pKa analogue 7-aza-1-hydroxybenzotriazole (HOAt) are added to carbodiimide (B86325) reactions. wikipedia.org They react with the activated intermediate to form an active ester that is less prone to racemization while remaining highly reactive toward the amine. wikipedia.org Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is a highly effective and non-explosive alternative to HOBt and HOAt. wikipedia.org
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and provide rapid coupling, which helps to minimize racemization by reducing the lifetime of the activated species. bachem.com They come with the additive moiety pre-incorporated into their structure. They are generally preferred for difficult couplings, including those involving sterically hindered or D-amino acids.
The following interactive table summarizes common coupling reagents used in modern peptide synthesis.
| Reagent Class | Reagent Name | Abbreviation | Key Features & Applications |
| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | Standard reagent; requires an additive to suppress racemization. By-product is soluble. bachem.com |
| Aminium/Uronium | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HBTU | Popular, efficient, and cost-effective for standard couplings. |
| Aminium/Uronium | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive due to the HOAt moiety. Excellent for difficult couplings and minimizing racemization. iris-biotech.de |
| Aminium/Uronium | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | High coupling efficiency comparable to HATU, with improved safety profile as it is based on OxymaPure. bachem.com |
| Phosphonium (B103445) | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient phosphonium salt reagent, generates OBt active ester. |
| Phosphonium | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly reactive phosphonium equivalent of HATU, excellent for sterically hindered couplings. |
| Other | Tetramethylfluoroformamidinium hexafluorophosphate | TFFH | Generates amino acid fluorides in situ, which are very effective for coupling sterically hindered amino acids. iris-biotech.debachem.comuniurb.it |
Optimization of Reaction Conditions:
Beyond the choice of reagents, other parameters can be adjusted to optimize the incorporation of D-amino acids:
Base Selection: The choice and amount of base are critical. While a base like DIPEA is necessary, using a weaker base such as N-methylmorpholine (NMM) or sym-collidine can sometimes reduce the rate of racemization. bachem.com
Double Coupling: For particularly difficult coupling steps, a "double coupling" strategy may be employed. This involves repeating the coupling step with a fresh portion of activated amino acid and reagents to drive the reaction to completion and ensure a high yield, which is often a primary concern alongside racemization. iris-biotech.de
Solvent Choice: While DMF is the standard solvent for SPPS, its properties can sometimes promote side reactions. In specific cases, alternative solvents or solvent mixtures may be used to improve outcomes.
By carefully selecting advanced coupling reagents and optimizing reaction conditions, D-Homoalanine hydrochloride and its analogs can be efficiently incorporated into peptide sequences with high fidelity, paving the way for the creation of novel peptide-based tools and therapeutics.
Stereochemical Investigations and Conformational Analysis
Absolute Configuration Determination and Chirality Assessment
The defining characteristic of D-Homoalanine is its chirality, which refers to the spatial arrangement of atoms around its central alpha-carbon (Cα). Like all chiral amino acids (except for the achiral glycine), D-Homoalanine exists as one of two non-superimposable mirror images, known as enantiomers: the L-form and the D-form. biopharmaspec.com The absolute configuration of these enantiomers is determined and described using two primary nomenclature systems: the D/L system and the R/S system.
The D/L system , an older but still widely used convention in biochemistry, relates the molecule's structure to that of glyceraldehyde. libretexts.orgmasterorganicchemistry.com To assign the configuration, the amino acid is drawn in a Fischer projection with the carboxyl group at the top. If the amino group is on the right side of the Cα, the amino acid is assigned the "D" designation. chemistrytalk.org Conversely, if the amino group is on the left, it is designated "L". masterorganicchemistry.com Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. masterorganicchemistry.commcat-review.org
The R/S system , or Cahn-Ingold-Prelog (CIP) convention, provides a more systematic and unambiguous description of the absolute configuration at a specific stereocenter. libretexts.orgoxfordreference.com This system assigns priorities to the four groups attached to the chiral carbon based on atomic number. The molecule is then oriented so that the lowest-priority group (typically hydrogen) points away from the viewer. If the arrangement of the remaining groups from highest to lowest priority is clockwise, the configuration is designated "R" (from the Latin rectus). If the arrangement is counter-clockwise, it is "S" (sinister). oxfordreference.com For D-alanine, the configuration is (R). libretexts.org
Modern analytical techniques are employed to assess and confirm the chirality of amino acids like D-Homoalanine. Methods such as liquid chromatography-mass spectrometry (LC-MS) can separate and identify D- and L-forms, which is crucial for confirming the successful synthesis of peptides containing specific D-amino acids and for screening for stereoisomeric impurities. biopharmaspec.com
Conformational Preferences and Rotamer Library Development for D-Amino Acids in Peptides
When incorporated into a peptide chain, the conformational freedom of an amino acid residue is largely described by the backbone dihedral angles phi (φ) and psi (ψ). The allowed combinations of these angles are visualized on a Ramachandran plot. For D-amino acids, the sterically allowed regions on the Ramachandran plot are inverted relative to those for L-amino acids. researchgate.netnih.gov This means that the intrinsic backbone conformational propensities of D-amino acids are a mirror image of their L-counterparts. nih.gov
The side chain of an amino acid also adopts preferred conformations, known as rotamers. These rotamers are cataloged in libraries that are essential for computational protein modeling and design. nih.govacs.org For many years, rotamer libraries for D-amino acids were constructed simply by taking the mirror image of the corresponding L-amino acid libraries. nih.govnih.gov However, recent research has challenged this assumption, highlighting that this convention has not been rigorously tested and may overlook important environmental effects. nih.govnih.govresearchgate.net
To address this, advanced rotamer libraries for D-amino acids are now being developed using molecular dynamics (MD) simulations. nih.govnih.gov These simulations model D-amino acids as "guest" residues within "host" peptides, allowing for a systematic analysis of conformational preferences. nih.gov This approach has two key advantages:
It provides realistic rotamer distributions derived directly from the dynamics of D-amino acids. nih.gov
It explicitly accounts for the influence of the chirality of neighboring residues on the guest D-amino acid's rotamer distribution, a critical factor in heterochiral peptides (peptides containing both L- and D-amino acids). nih.govnih.gov
While studies confirm that the mirror-image convention is a reasonable approximation for most residues, some D-amino acids show significant deviations, underscoring the need for these empirically derived libraries for accurate computational design. nih.govnih.gov
| Approach | Methodology | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Mirror-Image Convention | Inverting the dihedral angles of established L-amino acid rotamer libraries. | Simple to implement; computationally inexpensive. | Assumes symmetry and neglects effects from the chiral environment of a heterochiral peptide. nih.govnih.gov | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating host-guest peptide systems containing D-amino acids to sample conformational space. | Provides realistic, empirically-derived rotamer distributions; accounts for neighboring residue chirality. nih.govnih.gov | Computationally intensive; requires significant processing power and time. | nih.govnih.govresearchgate.net |
Impact of Chirality on Biomolecular Structure and Stability
The introduction of a D-amino acid like D-Homoalanine into a peptide predominantly composed of L-amino acids can have a dramatic and often disruptive effect on its secondary structure. frontiersin.org For instance, placing a D-amino acid in the middle of an L-amino acid α-helix can break the helix by inducing a kink or disrupting the hydrogen-bonding pattern. frontiersin.orgnih.gov However, this disruptive potential can be harnessed for rational peptide design.
Foldamers are non-natural, sequence-specific polymers that adopt well-defined, folded conformations similar to proteins. scispace.comduke.edu In peptidic foldamers, the backbone stereochemistry is a powerful tool for controlling the secondary structure. scispace.com By creating specific patterns of L- and D-amino acids, researchers can design novel helical and sheet structures not found in nature. scispace.comresearchgate.net
The design of these structures is guided by stereochemical rules that correlate the sequence pattern with the resulting fold. For example:
Alternating D- and L-amino acids can stabilize structures such as β-helices and nanotubes, where the side chains project outwards from the peptide backbone. scispace.comuit.no
Periodic stereochemical patterns can be used to generate helices with specific geometries. The design relies on ensuring that the torsional preferences (φ and ψ angles) and the orientation of amide groups repeat in a periodic fashion, which is necessary to form the stabilizing hydrogen bonds that define a helix. scispace.com
This "stereochemical patterning" approach provides an intuitive and effective methodology for the de novo design of peptidic foldamers with tailored structures and potential functions. scispace.comresearchgate.net
| Stereochemical Pattern | Resulting Structural Motif | Key Principle | Reference |
|---|---|---|---|
| Homochiral (all-L or all-D) | Classical secondary structures (e.g., α-helix, β-sheet). | Uniform orientation of backbone and side chains allows for canonical hydrogen bonding. | preprints.org |
| Alternating (D,L,D,L...) | β-helices, strands, nanotubes. | Alternating chirality forces side chains to opposite faces of the backbone, promoting unique folds. uit.no | scispace.comuit.no |
| Periodic (e.g., L,L,D,L,L,D...) | Novel, custom-designed helices. | The periodic disruption of chirality can be used to engineer specific turn types and helical parameters. scispace.com | scispace.com |
Beyond altering backbone conformation, D-amino acids can introduce novel, stabilizing interactions. One such interaction is the formation of hydrogen bonds between the D-amino acid's side chain and the peptide backbone. nih.gov These interactions are particularly important for stabilizing the ends of α-helices, which are often frayed in short peptides. mdpi.com
Computational and Theoretical Chemistry Applications
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of D-Homoalanine, MD simulations provide critical insights into how its incorporation affects the structure, flexibility, and interaction of peptides and proteins.
Conformational Dynamics of D-Homoalanine-Containing Peptides
The inclusion of D-amino acids like D-Homoalanine can significantly alter the conformational landscape of peptides. rsc.orgoup.com Unlike their L-counterparts which predominantly favor right-handed α-helices, D-amino acids can stabilize left-handed α-helices and unique turn structures. rsc.org MD simulations are crucial for exploring this expanded conformational space.
Explicit-solvent MD simulations have been employed to study the conformational preferences of peptides containing D-amino acids. nih.gov These simulations track the interactions between the peptide and surrounding water molecules, providing a realistic model of the peptide's behavior in a biological environment. For instance, simulations can reveal the propensity of a D-Homoalanine-containing peptide to adopt specific secondary structures, such as β-turns or 310-helices, which can be critical for their biological activity. pacific.edu
Studies on peptides with D-alanine, a close analog of D-Homoalanine, have shown that the position of the D-amino acid within the peptide sequence has a profound impact on the resulting conformation. pacific.edu Depending on its location, it can induce either a helical or a more random coil structure. pacific.edu This highlights the importance of precise placement when designing peptides with desired structural properties.
| Peptide Sequence | Observed Conformation (Anionic Species) |
| CAAAAA (all L-amino acids) | Alpha-helical |
| dCAAAAA (D-Cysteine at N-terminus) | Alpha-helical |
| CAdAAAA (D-Alanine at position 2) | Alpha-helical |
| CdAAAAA (D-Alanine at position 1) | 3.10-helix |
| CAAdAAA (D-Alanine at position 3) | 3.10-helix |
| CAAAdAA (D-Alanine at position 4) | Random coil |
| CAAAAdA (D-Alanine at position 5) | Random coil |
This table, adapted from studies on D-alanine containing peptides, illustrates how the position of a D-amino acid can dictate the secondary structure of the peptide. pacific.edu
Furthermore, MD simulations have been used to generate rotamer libraries for D-amino acids. nih.gov These libraries provide a statistical distribution of the likely side-chain conformations, which is essential for accurate protein modeling and design. nih.gov Conventionally, D-amino acid rotamer libraries were often assumed to be simple mirror images of their L-counterparts, but simulations have shown that this is not always accurate, especially when considering the influence of neighboring chiral residues. nih.gov
Ligand-Protein Binding Mechanisms of D-Amino Acid Derivatives
MD simulations are also instrumental in understanding how D-amino acid-containing ligands interact with their protein targets. The binding of a ligand to a protein is a dynamic process that can involve conformational changes in both the ligand and the protein. mdpi.comresearchgate.net Two primary models describe this process: the "induced fit" model, where the ligand induces a conformational change in the protein upon binding, and the "conformational selection" model, where the protein exists in a pre-equilibrium of different conformations, and the ligand selectively binds to the most favorable one. mdpi.comaip.org
MD simulations can help elucidate which of these mechanisms is at play for a given ligand-protein pair. For example, simulations can track the conformational changes in a protein like D-amino acid oxidase (DAAO) upon binding of a D-amino acid substrate or inhibitor. nih.gov Such studies have shown that different ligands can induce distinct conformational changes in the protein, affecting its stability and activity. nih.gov This information is invaluable for the rational design of drugs that target specific proteins. nih.gov
The affinity of a ligand for a protein is determined by the free energy of binding, which can be calculated from MD simulations. These calculations can help predict how modifications to a ligand, such as the incorporation of a D-Homoalanine residue, will affect its binding affinity. This predictive power allows for the in silico screening of potential drug candidates before they are synthesized and tested in the lab, saving time and resources.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
For studying chemical reactions, a higher level of theory is often required than what is provided by classical MD simulations. Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, where the chemically reactive part of the system (e.g., the active site of an enzyme and the substrate) is treated with quantum mechanics, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics. mpg.defrontiersin.org
Elucidation of Reaction Mechanisms in Enzymatic Processes Involving D-Amino Acids
QM/MM simulations have been successfully used to elucidate the reaction mechanisms of enzymes that process D-amino acids. rsc.orgmdpi.com For example, in D-amino acid transaminases, QM/MM studies have revealed the detailed steps of the transamination reaction, including the role of the pyridoxal-5'-phosphate (PLP) cofactor and key active site residues. mdpi.com
These simulations can identify transition states and intermediates that are difficult to observe experimentally. frontiersin.org By calculating the energy profile of the reaction pathway, researchers can understand the catalytic strategy of the enzyme and how it achieves its stereoselectivity. rsc.orgmdpi.com For instance, a QM/MM study on D-aminopeptidase, an enzyme that can synthesize peptides from D-amino acids, revealed that the enzyme has a clear preference for D-substrates due to lower energy barriers for the acylation and aminolysis steps compared to the L-substrates. rsc.org
Energy Barrier Analysis for Chiral Substrates in Biocatalysis
A key application of QM/MM methods in the context of D-Homoalanine is the analysis of energy barriers for reactions involving chiral substrates. rsc.orgnih.gov The ability to accurately calculate the activation energies for different stereoisomers allows for the prediction of an enzyme's stereoselectivity. rsc.org
For example, QM/MM simulations can explain why an enzyme is specific for a D-amino acid over its L-enantiomer. The calculations can pinpoint the specific interactions in the active site that stabilize the transition state for the D-substrate or destabilize it for the L-substrate. rsc.org This knowledge is crucial for enzyme engineering, where the goal is to alter the stereoselectivity of an enzyme to produce a desired chiral product.
The following table summarizes the calculated energy barriers for the acylation and aminolysis reactions of D- and L-Ala-OEt catalyzed by D-aminopeptidase, as determined by QM/MM simulations.
| Reaction Step | Substrate | Calculated Free Energy Barrier (kcal/mol) |
| Acylation | D-Ala-OEt | 26.5 |
| Acylation | L-Ala-OEt | 37.2 |
| Aminolysis | D-Ala-OEt | 26.8 |
| Aminolysis | L-Ala-OEt | 44.5 |
Data from a QM/MM study on D-aminopeptidase, showing the energetic preference for the D-substrate. rsc.org
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density functional theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the intrinsic properties of molecules like D-Homoalanine and for modeling chemical reactions in detail. longdom.orghilarispublisher.comarxiv.org
DFT calculations can be used to determine a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular orbitals (HOMO and LUMO). longdom.orgresearchgate.net These properties can provide insights into the reactivity and stability of D-Homoalanine and its derivatives.
In the context of peptide chemistry, DFT has been used to study the conformational preferences of dipeptides containing D-amino acids. nih.govnih.gov For example, a DFT study on an N-formyl-D-serine-D-alanine-NH2 dipeptide identified the most stable conformers and revealed the importance of intramolecular hydrogen bonding in stabilizing β-turn structures. nih.govnih.gov These calculations can be performed in both the gas phase and in solution (using implicit solvent models like the polarizable continuum model, PCM) to understand the influence of the environment on the peptide's conformation. nih.govnih.gov
The following table shows the relative energies of different conformers of a D-serine-D-alanine dipeptide calculated using DFT.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| γD–γL | 0.00 | 0.00 |
| δL+εD | 19.65 | 18.00 |
This table illustrates the significant energy differences between various conformations of a dipeptide containing D-amino acids, as determined by DFT calculations. nih.gov
Furthermore, quantum chemical calculations are essential for parameterizing the force fields used in classical MD simulations. By providing accurate descriptions of the electrostatic and steric properties of D-Homoalanine, DFT helps to ensure that the MD simulations are as realistic as possible.
Electronic Structure Analysis of D-Homoalanine Hydrochloride and its Derivatives
Molecular Docking and Structure-Based Design
D-amino acid metabolic enzymes are crucial for bacterial survival and represent attractive targets for the development of new antimicrobial agents. Molecular docking and structure-based design are powerful tools used to identify and optimize inhibitors for these enzymes.
Target Enzymes and Screening Approaches: Key enzymes in bacterial D-amino acid metabolism include alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Alanine racemase catalyzes the interconversion of L-alanine and D-alanine, providing the necessary D-alanine for peptidoglycan synthesis. researchgate.netnih.gov Ddl then catalyzes the formation of the D-alanyl-D-alanine dipeptide, another essential precursor for the bacterial cell wall. ucl.ac.beresearchgate.net
Structure-based virtual screening has been successfully employed to identify novel inhibitors for these enzymes. For instance, a virtual screen of thousands of compounds against the Escherichia coli DdlB isoform using AutoDock led to the identification of three micromolar inhibitors, two of which also showed antibacterial activity. researchgate.net Similarly, a structure-based design approach targeting Bacillus stearothermophilus alanine racemase involved creating a dynamic pharmacophore model from molecular dynamics simulations to screen for new inhibitors. researchgate.net
D-amino acid oxidase (DAAO) is another metabolic enzyme that catabolizes D-amino acids. nih.govnih.gov While its inhibition is explored more in the context of neurological disorders in humans, the principles of screening for inhibitors are similar. nih.gov
The table below details some D-amino acid metabolic enzymes and examples of inhibitor scaffolds identified through screening.
| Enzyme Target | Organism Source | Inhibitor Scaffold/Example | Screening Method | Reference |
| D-alanine:D-alanine ligase (Ddl) | Escherichia coli | 2-phenylbenzoxazole | Structure-based de novo design | ucl.ac.be |
| D-alanine:D-alanine ligase (Ddl) | Mycobacterium tuberculosis | Fragment-like compounds | Structure-based drug design | creighton.edu |
| Alanine Racemase (Alr) | Bacillus stearothermophilus | Compounds from chemical directories | Dynamic pharmacophore modeling | researchgate.net |
| D-amino acid transaminase (DAAT) | Bacillus sp. | - (Used for D-homoalanine synthesis) | Enzymatic synthesis | researchgate.netmdpi.com |
The screening for inhibitors of these enzymes often involves docking libraries of small molecules into the active site of the enzyme's crystal structure. The binding affinity and mode of interaction are then predicted computationally. Compounds like D-Homoalanine could be included in such screening libraries to assess their potential as inhibitors, as its structure is analogous to the natural substrate D-alanine.
The incorporation of unnatural amino acids like D-Homoalanine into peptides is a key strategy in the rational design of peptidomimetics. nih.govlongdom.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, and higher receptor affinity. longdom.org
Advantages of D-Amino Acid Incorporation: The use of D-amino acids is a cornerstone of peptidomimetic design. mdpi.com Since proteases are highly specific for L-amino acids, incorporating a D-amino acid at a cleavage site can significantly increase the peptide's resistance to enzymatic degradation. nih.govmdpi.com Furthermore, D-amino acids can induce specific secondary structures, such as β-turns and β-hairpins, which may be crucial for biological activity. rsc.org
Design Strategies: The rational design of peptidomimetics often begins with a lead peptide sequence. An "alanine scan," where each amino acid is systematically replaced by alanine (or a D-amino acid), can help identify residues critical for activity. longdom.orgupc.edu Once key residues are identified, unnatural amino acids like D-Homoalanine can be incorporated to optimize the peptide's properties.
Molecular modeling plays a crucial role in this process. For example, in designing inhibitors for the association of phosphatidylinositol 3-kinase with its receptor, molecular modeling suggested that a C-terminal dialkylamide could be a beneficial modification, which was then confirmed experimentally. acs.org The design process involves positioning the key pharmacophoric elements in the correct orientation to interact with the target receptor or enzyme. longdom.org
The synthesis of peptides containing D-Homoalanine can be achieved through both chemical peptide synthesis and enzymatic methods. For instance, D-amino acid aminotransferases have been used to produce D-homoalanine from 2-oxobutyrate, which can then be used as a building block for peptidomimetic synthesis. researchgate.netmdpi.com
Advanced Analytical Methodologies for D Homoalanine Hydrochloride Research
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography stands as a cornerstone for the analysis of chiral molecules like D-Homoalanine. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography-mass spectrometry (GC-MS) are pivotal in achieving the necessary separation and sensitivity for detailed research.
Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)
Chiral HPLC and UHPLC are indispensable for the separation and quantification of D-Homoalanine from its L-enantiomer. The direct analysis of underivatized amino acid enantiomers is challenging due to their zwitterionic nature and poor solubility in the non-polar solvents typically used with polysaccharide-based chiral stationary phases (CSPs). To overcome this, two primary strategies are employed: derivatization and the use of specialized CSPs.
Derivatization: Pre-column derivatization with a chiral reagent converts the enantiomers into diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.govjasco-global.com Common derivatizing agents include o-Phthalaldehyde (OPA) in conjunction with a chiral thiol, or reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent, and its analogs. nih.govacs.org UHPLC systems, with their smaller particle-sized columns, offer faster analysis times and improved resolution compared to conventional HPLC. jasco-global.comlcms.czshimadzu.com For instance, UHPLC methods can significantly reduce run times, sometimes by half, while maintaining excellent sensitivity for neuroactive amino acids. lcms.cz
Chiral Stationary Phases (CSPs): Direct separation without derivatization is achievable using CSPs. scielo.br Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases, including aqueous ones. In this type of chromatography, the D-enantiomer is often more strongly retained than the L-enantiomer. Chiral ligand-exchange chromatography is another direct method where a chiral selector, like L-proline, is added to the mobile phase, leading to the dynamic formation of diastereomeric metal complexes (e.g., with Cu(II)) that can be separated on a reversed-phase column. scielo.br
| Methodology | Principle | Advantages | Common Applications |
|---|---|---|---|
| Pre-column Derivatization | Enantiomers are converted to diastereomers using a chiral derivatizing agent (e.g., OPA, Marfey's reagent) and separated on an achiral column. nih.govacs.org | High sensitivity, use of standard columns. jasco-global.comacs.org | Quantification in biological samples, food analysis. lcms.czjst.go.jp |
| Chiral Stationary Phase (CSP) | Direct separation of enantiomers on a column with a chiral selector (e.g., macrocyclic glycopeptides). | No derivatization step required, simplifying sample preparation. | Analysis of underivatized amino acids. |
| Chiral Ligand-Exchange | A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers. scielo.br | Inexpensive, can be used for routine analysis. scielo.br | Separation of various α-amino acids. scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Studies
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of D-amino acids, particularly in isotopic labeling studies which are crucial for understanding metabolic pathways. nih.govresearchgate.net For GC analysis, amino acids must first be derivatized to increase their volatility. A recent study compared N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) for derivatizing alanine (B10760859) and its deuterated isotopologues for protein kinetic studies. acs.orgnih.gov The MtBSTFA derivative was found to be superior, offering better linearity, higher sensitivity, and greater reproducibility without causing the column degradation observed with the methyl-8 reagent. acs.org
Isotopic labeling with stable isotopes like ¹⁵N or deuterium (B1214612) (²H) allows for the tracing of D-Homoalanine in biological systems. nih.govresearchgate.netacs.org For example, to accurately measure D-alanine originating from bacterial peptidoglycan in mammalian tissues, samples can be hydrolyzed in deuterated hydrochloric acid. This process helps to distinguish the endogenous D-alanine from that generated by racemization of the abundant L-alanine during sample preparation. nih.gov GC-combustion-isotope ratio mass spectrometry (GC-c-IRMS) can then be used to measure ¹⁵N incorporation into D-alanine, providing a method to quantify nitrogen uptake specifically by bacteria in a mixed microbial community. researchgate.net The identification of derivatized amino acid diastereomers is typically performed using a capillary column like an HP-5. acs.org
Spectroscopic Characterization Methods
Spectroscopic techniques provide invaluable information on the structure, purity, and conformation of D-Homoalanine hydrochloride. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are central to its structural elucidation and the determination of its enantiomeric integrity, while Mass Spectrometry (MS) offers unparalleled sensitivity for detection and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Recognition
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including amino acids. mdpi.com For proteins and peptides, NMR can determine three-dimensional structures in solution, providing insights into conformations that are relevant to biological function. acs.orgnih.gov The standard procedure for protein NMR involves isotope labeling (e.g., ¹³C, ¹⁵N), data collection, chemical shift assignment, and structural calculation based on NMR-derived restraints. acs.org
For chiral discrimination, NMR is a powerful method for analyzing enantiomeric purity. researchgate.net This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum. researchgate.net Recently, a method using parahydrogen-induced hyperpolarization (PHIP) has been developed for the ultra-sensitive detection and discrimination of D- and L-α-amino acids at submicromolar concentrations. ru.nlnih.gov This technique involves the formation of diastereomeric complexes with a chiral iridium catalyst, which results in distinct hydride signals in the ¹H NMR spectrum for each enantiomer. ru.nlnih.gov For instance, using (S)-nicotine as a chiral cosubstrate allows for the resolution of signals from D- and L-alanine. ru.nl
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is a property unique to enantiomers. au.dk The CD spectra of two enantiomers, such as D- and L-Homoalanine, are mirror images of each other. oup.com This characteristic makes CD an excellent tool for determining the enantiomeric purity or enantiomeric excess of a sample. oup.combiologic.net The intensity of the CD signal is directly proportional to the concentration of the chiral molecule, allowing for quantitative analysis. oup.comresearchgate.net This method is advantageous as it is often derivatization-free, simple, and cost-effective. oup.com
Furthermore, CD spectroscopy is widely used to investigate the secondary structure and conformational behavior of peptides and proteins containing D-amino acids. subr.edunih.govresearchgate.net The conformation of a peptide is sensitive to its environment, and CD can monitor changes induced by solvents, temperature, or pH. subr.edunih.gov For example, studies on peptides rich in D-alanine have used CD to show that they can adopt specific, stable secondary structures like β-turns. subr.edu The technique can distinguish between different secondary structures such as α-helices, β-sheets, and random coils, providing insight into the conformational preferences of D-Homoalanine-containing peptides. subr.eduresearchgate.net
| Application | Principle of Measurement | Key Findings/Capabilities |
|---|---|---|
| Enantiomeric Purity | Measures the differential absorption of left and right circularly polarized light. Enantiomers give mirror-image spectra. au.dkoup.com | Quantitative determination of enantiomeric excess. oup.combiologic.net Direct, derivatization-free analysis. oup.com |
| Conformational Analysis | The CD spectrum is sensitive to the secondary structure (α-helix, β-sheet, β-turn, random coil) of peptides. subr.eduresearchgate.net | Elucidation of preferred conformations in different solvents and conditions. subr.edunih.gov Identification of stable secondary structures like β-turns in D-amino acid-containing peptides. subr.edu |
Mass Spectrometry (MS) and LC-MS/MS for Sensitive Detection and Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional sensitivity and selectivity for the detection and quantification of amino acids. fujifilm.comshimadzu.comlcms.cz Tandem mass spectrometry (MS/MS) enhances selectivity, making it possible to analyze trace amounts of D-amino acids in complex biological samples like human serum. researchgate.netnih.gov
For chiral analysis, LC-MS/MS methods are often combined with either a chiral column or chiral derivatization. nih.govfujifilm.com A validated LC-MS/MS method using a CROWNPAK CR-I(+) chiral column has been developed for the simultaneous determination of D- and L-amino acids in human serum, achieving low limits of quantification (in the nanomolar to micromolar range). nih.gov Alternatively, derivatization with reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) can be used to form diastereomers that are then separated by reversed-phase LC and detected by MS/MS. nih.gov An approach using deuterated acid for protein hydrolysis combined with LC-MS/MS analysis can correct for racemization that occurs during sample preparation, allowing for an unbiased determination of L- and D-amino acid ratios in proteins. mdpi.comnih.gov The development of these highly sensitive methods is crucial for exploring the roles of D-amino acids in various biological and clinical contexts. researchgate.netnih.govresearchgate.net
Isotopic Labeling and Tracing Methods
Isotopic labeling is a powerful technique in analytical chemistry used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms in a compound with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can differentiate molecules with identical chemical structures but different isotopic compositions using mass spectrometry (MS) or nuclear magnetic resonance (NMR). medchemexpress.com This approach has become a cornerstone in the study of D-amino acids, enabling researchers to distinguish naturally occurring (endogenous) D-amino acids from those produced artificially during sample processing and to trace their metabolic fates in complex biological systems.
Deuterated Acid Hydrolysis for Differentiating Endogenous and Racemized D-Amino Acids
A significant challenge in the analysis of D-amino acids in protein or peptide samples is the potential for racemization—the conversion of L-amino acids to D-amino acids—during the acid hydrolysis step required to break down proteins into their constituent amino acids. mdpi.commdpi.com This process-induced racemization can lead to an overestimation of the native D-amino acid content. mdpi.comresearchgate.net To overcome this, a sophisticated method utilizing deuterated acid for hydrolysis has been developed and validated. mdpi.comnih.gov
The principle of this technique is based on hydrogen-deuterium exchange at the alpha-carbon of the amino acid. mdpi.comnih.gov When protein hydrolysis is performed in a deuterated solvent, typically a solution of deuterium chloride (DCl) in deuterium oxide (D₂O), any L-amino acid that undergoes racemization to its D-enantiomer will incorporate a deuterium atom at its α-position. nih.govnih.govnih.gov This incorporation results in a mass increase of +1 Dalton for the racemized D-amino acid compared to its endogenous, non-deuterated counterpart. mdpi.comnih.gov
Using liquid chromatography-mass spectrometry (LC-MS), it becomes possible to separate and distinguish the endogenous D-amino acids from the newly formed, deuterium-labeled ones. mdpi.comnih.govresearchgate.net This allows for an unbiased and accurate quantification of the true D-amino acid content in the original biological sample. mdpi.comnih.gov The workflow typically involves:
Microwave-assisted vapor-phase hydrolysis of the peptide or protein sample with DCl/D₂O. acs.org
Derivatization of the resulting amino acid mixture with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to enable the separation of the D- and L-isomers. nih.govacs.orgspringernature.com
Analysis by LC-MS/MS, where specific multiple reaction monitoring (MRM) channels are set to detect the non-deuterated (endogenous) and deuterated (racemized) D-amino acids separately. mdpi.comnih.gov
This method has been successfully applied to determine the enantiomeric composition of amino acids in complex matrices like food and feed, as well as in purified proteins. mdpi.comresearchgate.net
| Amino Acid State | Origin | α-Carbon Moiety | Relative Mass Change | Analytical Interpretation |
|---|---|---|---|---|
| Endogenous D-Amino Acid | Naturally present in the biological sample. | -H | Baseline (M) | True D-amino acid content. |
| Racemized D-Amino Acid | Formed from L-amino acid during DCl/D₂O hydrolysis. mdpi.com | -D | +1 Da (M+1) mdpi.comnih.gov | Artifact of sample preparation. |
Compound-Specific Isotope Analysis in Complex Biological Matrices
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) in individual compounds, such as amino acids, within a complex mixture. acs.orgresearchgate.net This method provides a higher level of detail than bulk tissue analysis, offering insights into the biosynthetic origins and metabolic pathways of specific molecules. researchgate.netnih.gov For D-amino acid research, CSIA is particularly valuable for tracing the source of these molecules in intricate biological systems like the gut microbiome or environmental samples. wvu.edunih.gov
The primary instrumentation for CSIA of amino acids is gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). acs.orgvliz.be The process involves:
Hydrolysis of the proteinaceous material to release individual amino acids. acs.org
Derivatization of the amino acids to make them volatile for gas chromatography. acs.orgalexandraatleephillips.com
Separation of the derivatized amino acids on a GC column. For enantiomer-specific analysis, this can involve chiral stationary phases or derivatization with a chiral reagent to form diastereomers that can be separated on a standard column. nih.govacs.org
As each compound elutes from the GC, it is combusted (for δ¹³C) or reduced (for δ¹⁵N) in a reactor, converting it to CO₂ or N₂ gas.
The isotope ratio (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) of the resulting gas is measured by an isotope ratio mass spectrometer. vliz.be
A key application of CSIA in D-amino acid research is the study of bacterial peptidoglycan, a major component of bacterial cell walls that is rich in D-alanine and other D-amino acids. nih.govacs.org By analyzing the nitrogen isotope composition (δ¹⁵N) of D- and L-alanine, researchers can investigate the enzymatic pathways involved in their synthesis and incorporation.
A study on various bacterial species developed a method for δ¹⁵N analysis of amino acid enantiomers using GC-C-IRMS after derivatization with a chiral alcohol, (R)-(-)-2-butanol or (S)-(+)-2-butanol. nih.govacs.org This allowed for the separation of D- and L-alanine diastereomers on a non-chiral column. The research revealed significant differences in the δ¹⁵N values between D-alanine and L-alanine within the same bacterial species, suggesting that enzymatic processes, such as the alanine racemase reaction, impart a distinct isotopic signature. nih.govacs.org Specifically, the D-alanine in the peptidoglycan of several bacteria was found to be depleted in ¹⁵N compared to the L-alanine. acs.org This type of analysis provides a powerful tool for tracing the flow of microbial-derived D-amino acids through complex biological matrices.
| Bacterial Species | δ¹⁵N of D-Alanine (‰) | δ¹⁵N of L-Alanine (‰) | Isotopic Difference (δ¹⁵NL-Ala - δ¹⁵ND-Ala) |
|---|---|---|---|
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | 2.1 |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | 2.0 |
Applications in Chemical Biology and Advanced Materials
Development of Chemical Probes and Bioconjugates
The incorporation of reporter moieties or bioorthogonal handles onto D-amino acid scaffolds, including analogs of D-Homoalanine, has furnished a powerful toolkit for probing complex biological processes and constructing elaborate bioconjugates.
The bacterial cell wall is a unique and essential structure composed of peptidoglycan (PG), a polymer of sugars cross-linked by short peptide stems containing D-amino acids. vumc.orgnih.gov This composition makes the PG biosynthesis pathway a prime target for antibiotics and a subject of intense scientific scrutiny. nih.gov A significant breakthrough in studying this process came with the discovery that bacteria can incorporate unnatural D-amino acids, which mimic the native D-alanine residues, into their cell walls. vumc.org
This finding led to the development of fluorescent D-amino acids (FDAAs) as chemical reporters to visualize cell wall synthesis in living bacteria. vumc.orgnih.gov These probes consist of a D-amino acid core, such as D-alanine or D-lysine, linked to a fluorophore. nih.goviu.edu When introduced to bacterial cultures, FDAAs are actively incorporated into the PG at sites of new synthesis, allowing for real-time, high-resolution imaging of cell growth and division with minimal perturbation. nih.govnih.gov
Researchers have developed a palette of FDAAs that emit light across the visible spectrum, enabling sophisticated pulse-chase experiments to track the spatiotemporal dynamics of PG synthesis. nih.gov For instance, by adding different colored probes at different times, scientists can visualize distinct zones of cell wall construction. vumc.org This technique has been instrumental in elucidating PG synthesis patterns in a wide range of bacterial species and has even helped to resolve long-standing questions, such as confirming the presence of peptidoglycan in Chlamydia trachomatis. vumc.orgnih.gov The labeling process is simple, involving the addition of the FDAA to the bacterial culture, and can be performed on timescales ranging from seconds to hours. nih.govnih.gov
Table 1: Examples of Fluorescent D-Amino Acids (FDAAs) for Peptidoglycan Labeling
| FDAA Name | Abbreviation | Fluorophore | Emission Color | D-Amino Acid Core |
| HCC-amino-D-alanine | HADA | Hydroxycoumarin | Blue | D-Alanine |
| NBD-amino-D-alanine | NADA | Nitrobenzoxadiazole | Green | D-Alanine |
| Fluorescein-D-lysine | FDL | Fluorescein | Green | D-Lysine |
| TAMRA-D-lysine | TDL | Tetramethylrhodamine | Red | D-Lysine |
This table is generated based on information from multiple sources. nih.goviu.edu
Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The development of D-amino acid analogs containing bioorthogonal functional groups, such as azides and alkynes, has provided a powerful platform for metabolic labeling and subsequent chemical modification. nih.gov These small, stable chemical handles are not naturally present in most biological systems. nih.gov
Analogous to FDAAs, azide- or alkyne-modified D-alanine derivatives, such as 3-azido-D-alanine, can be fed to bacteria and incorporated into their peptidoglycan. nih.govnih.gov Once integrated into the cell surface, the azide (B81097) or alkyne group serves as a handle for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org This allows for the covalent attachment of a wide variety of molecules, including fluorescent dyes, biotin (B1667282) tags for purification, or other reporter molecules. nih.govbaseclick.eu
This two-step approach—metabolic incorporation followed by a click reaction—is highly modular and offers significant flexibility. nih.gov It has been used to study PG dynamics in intracellular pathogens during host cell infection, a context where traditional methods are challenging. nih.gov The strategy has also been applied to other biological systems, such as modifying the surface of viruses by incorporating azidohomoalanine, a methionine analogue, into viral capsid proteins. jove.com The specificity of the click reaction ensures that the reporter molecule is precisely targeted to the site of the modified D-amino acid, enabling detailed investigation of biological structures and processes. nih.govnih.gov
Table 2: Bioorthogonal D-Amino Acid Analogs and Click Chemistry Partners
| D-Amino Acid Analog | Bioorthogonal Group | Click Reaction Partner | Common Application |
| 3-Azido-D-alanine | Azide (-N₃) | Alkyne-modified probe (e.g., Alkyne-biotin) | Labeling bacterial peptidoglycan |
| Alkyne-D-alanine | Alkyne (C≡CH) | Azide-modified probe (e.g., Azide-fluorophore) | Visualizing cell wall synthesis |
| Azidohomoalanine | Azide (-N₃) | Strained cyclooctyne (B158145) probe (e.g., DBCO-fluorophore) | Viral surface modification |
This table is generated based on information from multiple sources. nih.govnih.govjove.comresearchgate.net
Fluorescent D-Amino Acids (FDAAs) for Probing Bacterial Peptidoglycan Synthesis
Peptidomimetic Design and Structural Scaffolding
Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve properties like stability or bioavailability. longdom.org The incorporation of D-amino acids, such as D-Homoalanine, is a cornerstone strategy in peptidomimetic design. nih.govnih.gov
A major limitation of using natural L-amino acid peptides as therapeutic agents is their rapid degradation by proteases in the body. rsc.orgnih.gov Incorporating D-amino acids into a peptide sequence is a widely used strategy to overcome this challenge. nih.govresearchgate.net Human proteases are stereospecific and generally cannot efficiently cleave peptide bonds involving D-amino acid residues. nih.gov
This enhanced resistance to enzymatic degradation increases the peptide's half-life in vivo, which can lead to prolonged and enhanced biological activity. researchgate.netmdpi.com In some cases, the presence of a D-amino acid is crucial for receptor recognition and potency. mdpi.com However, the substitution of an L-amino acid with its D-enantiomer can also alter the peptide's secondary structure and potentially reduce its binding affinity for its target. rsc.org Therefore, the process often involves a careful "D-amino acid scan," where each residue in a parent peptide is systematically replaced with its D-counterpart to identify positions where the substitution is beneficial or tolerated without compromising bioactivity. longdom.org This strategic incorporation can yield peptidomimetics with significantly improved pharmacokinetic profiles. nih.govmdpi.com
Peptides are often highly flexible, adopting numerous conformations in solution, only one of which may be the "bioactive" shape. Constraining a peptide into its active conformation can enhance its potency and selectivity. mdpi.com The incorporation of D-amino acids is a powerful method for inducing specific conformational constraints. sci-hub.se For example, a D-amino acid can promote the formation of a specific β-turn structure within a peptide chain, which is a common motif in receptor-ligand interactions. nih.gov
Cyclization is another key strategy for restricting conformational freedom. rsc.orggoogle.com By linking the peptide's ends or connecting a side chain to the backbone, a cyclic peptide is formed, which is often more rigid and metabolically stable than its linear counterpart. google.com D-amino acids can be strategically placed within the sequence to facilitate a desired cyclic structure. scispace.com The design of such conformationally constrained and cyclic analogs is a sophisticated approach in medicinal chemistry to develop highly potent and selective peptidomimetic drugs. nih.govsci-hub.se
Incorporation of D-Homoalanine for Enhanced Peptide Stability and Bioactivity
Exploration in Novel Biomaterials and Drug Delivery Systems
Peptide-based biomaterials are of great interest for applications in tissue engineering and drug delivery due to their biocompatibility and functional versatility. rsc.orgmdpi.com Many of these materials rely on the self-assembly of peptides into ordered nanostructures, such as nanofibers, nanotubes, or hydrogels. nih.govmdpi.com
The stability and degradation rate of these materials are critical for their function. rsc.org Just as in peptidomimetics, the incorporation of D-amino acids like D-Homoalanine into the peptide sequences can significantly enhance the material's resistance to proteolytic degradation. nih.govrsc.org This is crucial for in vivo applications where the biomaterial needs to maintain its structural integrity for a specific period, such as in a wound healing scaffold or a sustained-release drug delivery system. rsc.org
These stable, self-assembling D-amino acid-containing peptides can form hydrogels that encapsulate therapeutic agents. nih.govmdpi.com The supramolecular nature of these gels allows for the controlled, sustained release of the encapsulated drug. mdpi.comnih.gov Furthermore, the peptide sequences can be designed to be responsive to specific stimuli, such as pH or enzymes, enabling "smart" drug delivery systems that release their cargo at a target site. mdpi.com The use of D-amino acids is therefore a key enabling strategy for developing robust and effective peptide-based biomaterials for a range of biomedical applications. rsc.orgmdpi.com
Future Perspectives and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in D-Amino Acid Research
The sheer complexity and volume of data in biological systems necessitate advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable for navigating the multifaceted world of D-amino acids.
Recent studies have demonstrated the power of ML algorithms in identifying complex patterns from amino acid profiles in biological samples. For instance, ML models have been used to differentiate between individuals with and without certain health conditions by analyzing serum amino acid levels. mdpi.com One study successfully developed a high-precision screening method for mild cognitive impairment (MCI) by combining the profiles of D-amino acids like D-alanine and D-proline with noninvasive subject information, utilizing nonlinear ML models such as kernel Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov These models achieved high predictive accuracy, showcasing the potential for D-amino acids to serve as biomarkers for early disease detection. nih.gov
For a compound like D-Homoalanine hcl, these AI/ML approaches offer a pathway to rapidly predict its potential biological activities, its impact on peptide structure and function when incorporated, and its potential synergies in therapeutic cocktails, thereby accelerating its journey from a research chemical to a functional component in advanced applications.
Table 1: Application of Machine Learning in Amino Acid Research
| ML Application Area | Specific Example | D-Amino Acids Implicated | Reference |
|---|---|---|---|
| Diagnostic Screening | High-precision screening for Mild Cognitive Impairment (MCI). | D-alanine, D-proline | nih.gov |
| Disease Diagnosis | Differentiating Major Depressive Disorder (MDD) subjects from healthy controls. | GABA, Dopamine, Kynurenine | mdpi.com |
| Therapeutic Formulation | Optimizing synergistic antimicrobial cocktails. | Various D-amino acid mixtures | nih.gov |
| Biophysical Analysis | Classifying amino acid conformations and dynamics in proteins. | General amino acid residues | acs.org |
Expanding the "Chiral Pool" of Non-Canonical D-Amino Acid Derivatives
The "chiral pool" refers to the collection of readily available, enantiopure molecules that serve as foundational building blocks for asymmetric synthesis. nih.govacs.org While historically dominated by the 20 canonical L-amino acids, a major thrust in modern chemistry and biotechnology is the expansion of this pool to include non-canonical amino acids (ncAAs), particularly D-enantiomers like this compound. nih.govacs.org
The inclusion of ncAAs into peptides and proteins can bestow novel properties, such as increased resistance to proteases, enhanced stability, and unique biological activities. oup.com this compound and its derivatives are examples of such building blocks used in peptide synthesis to create novel therapeutics. chemimpex.com
Key strategies for expanding the chiral pool include:
Chemoenzymatic Synthesis : This approach leverages the high selectivity of enzymes to create complex, chiral molecules. For example, amino acid hydroxylases can be used to generate hydroxylated variants of amino acids, which then serve as versatile chemical handles for further modifications. nih.govacs.org
Genetic Code Expansion (GCE) : This powerful biotechnological technique allows for the site-specific incorporation of ncAAs directly into proteins during ribosomal synthesis. nih.govpreprints.org It requires an orthogonal translation system—consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA—that does not cross-react with the host cell's endogenous machinery. nih.govpreprints.org This method opens the door to producing "tailor-made" proteins with precisely placed D-amino acids.
The development and commercial availability of this compound and other ncAAs like Styryl-D-β-homoalanine hydrochloride are direct results of the effort to broaden the chiral pool for applications in medicinal chemistry and drug development. chemimpex.comchemimpex.com
Table 2: Comparison of Canonical and Non-Canonical Amino Acids
| Category | Definition | Examples | Role in Research |
|---|---|---|---|
| Canonical Amino Acids | The 20 amino acids naturally encoded in the universal genetic code. | L-Alanine, L-Glutamate, L-Lysine | Fundamental building blocks of proteins. nih.gov |
| Non-Canonical Amino Acids (ncAAs) | Amino acids that are not among the 20 canonical ones; may be derivatives or isomers. | This compound, D-Serine, 5-Aminolevulinic acid, Styryl-D-β-homoalanine hydrochloride | Used to create peptides and proteins with novel properties, such as enhanced stability or new functions. chemimpex.comnih.govpreprints.orgchemimpex.com |
Unraveling Complex Biological Roles of D-Amino Acids in Eukaryotic Systems
While D-amino acids are well-known components of bacterial cell walls, accumulating evidence reveals they have distinct and important physiological roles in eukaryotes, including mammals. tandfonline.comnih.gov The functions of D-Serine and D-Aspartate are the most studied; D-Serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a role in neurotransmission, while D-Aspartate is involved in neurogenesis and hormone secretion. nih.govfrontiersin.orgjst.go.jp
However, the biological functions of a wider array of D-amino acids are an emerging area of intense investigation. D-Alanine has been detected in mammalian tissues and may be involved in endocrine signaling. jst.go.jpnih.gov The presence of these molecules, synthesized both endogenously by racemase enzymes and supplied by gut microbiota, suggests a complex interplay between D-amino acids and eukaryotic physiology that is not yet fully understood. nih.govnih.gov
A major future challenge is to elucidate the functions of less abundant or non-canonical D-amino acids. Research into this compound, for example, has pointed to its use in neuroscience studies. chemimpex.com This suggests it may interact with neuronal signaling pathways, but the precise mechanisms and receptors involved remain to be discovered. Future research will likely focus on identifying specific transporters and receptors for these D-amino acids and clarifying their roles in health and disease, opening up new therapeutic avenues.
Table 3: Known and Investigated Roles of D-Amino Acids in Eukaryotes
| D-Amino Acid | Established/Investigated Role | System(s) Involved | Reference |
|---|---|---|---|
| D-Serine | Co-agonist of NMDA receptors, neurotransmission. | Central Nervous System | nih.govfrontiersin.org |
| D-Aspartate | Neurogenesis, hormone regulation. | Nervous, Neuroendocrine, Endocrine | nih.govfrontiersin.orgjst.go.jp |
| D-Alanine | Potential role in endocrine signaling (e.g., glucose response). | Endocrine System | jst.go.jpnih.gov |
| D-Cysteine | Can induce abnormal behavior in chicks, suggesting neurological effects. | Nervous System | jst.go.jp |
| D-Homoalanine | Used in neuroscience research, potential to modulate neurotransmitter function. | Nervous System | chemimpex.com |
Development of High-Throughput Screening Platforms for D-Amino Acid Interactions
The expansion of the chiral pool with countless D-amino acid derivatives and the peptides they can form necessitates massively parallel screening methods to identify bioactive candidates. High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the automated testing of millions of compounds against biological targets. nih.govbmglabtech.com
For D-amino acid-containing peptides (D-peptides), which are of great interest due to their high stability, specialized HTS platforms have been developed:
Mirror-Image Phage Display : This technique uses a chemically synthesized D-protein target to screen a phage library displaying L-peptides. The identified L-peptide binders are then synthesized in their D-form, which will bind to the natural L-protein target with high affinity and specificity. rhhz.net
One-Bead-One-Compound (OBOC) : This method involves synthesizing a massive library of peptides on microscopic beads, where each bead displays a unique peptide sequence. The beads can then be screened directly against a target protein, and the "hit" beads are isolated for sequence identification. rhhz.net
Fiber-optic Array Scanning Technology (FAST) : Representing the cutting edge, this platform can screen bead-based libraries of a billion or more compounds at a rate of millions per minute. chemrxiv.org It has been successfully used to screen libraries of non-natural polymers, including those built from D-amino acids, to find potent and functionally active ligands against protein targets. chemrxiv.org
These platforms are essential for exploring the therapeutic potential of peptides containing this compound. By constructing and rapidly screening vast libraries, researchers can efficiently identify novel ligands for receptors, inhibitors for enzymes, or agents that disrupt protein-protein interactions. rhhz.netchemrxiv.org
Q & A
Q. How can researchers enhance the reproducibility of crystallographic data for this compound complexes?
- Methodological Answer : Deposit .cif files in the Cambridge Structural Database (CSD). Validate structures using checkCIF/PLATON and report R-factors, residual densities, and twinning metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
